molecular formula C26H31FN2O3S B2462267 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892782-15-9

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2462267
CAS No.: 892782-15-9
M. Wt: 470.6
InChI Key: ULXCUSIUKKIUJT-UHFFFAOYSA-N
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Description

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the butyl, sulfonyl, fluoro, and piperidinyl groups. Common reagents and conditions include:

    Starting Materials: Quinoline derivatives, butyl halides, sulfonyl chlorides, fluorinating agents, and piperidine.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification techniques is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.

    Sulfonyl Compounds: Molecules containing sulfonyl groups with various biological activities.

Uniqueness

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-4-5-11-29-17-25(33(31,32)24-14-18(2)9-10-19(24)3)26(30)20-15-21(27)23(16-22(20)29)28-12-7-6-8-13-28/h9-10,14-17H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXCUSIUKKIUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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